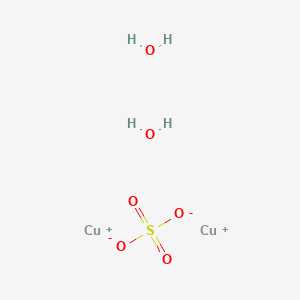
Methyl (2S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-hydroxypropanoate, commonly known as this compound)-lactate, is an organic compound with the molecular formula C4H8O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a methyl ester of lactic acid and is used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyl (2S)-lactate can be synthesized through the esterification of lactic acid with methanol. The reaction is typically catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, this compound)-lactate is produced through a similar esterification process but on a larger scale. The process involves continuous distillation to remove water formed during the reaction, driving the equilibrium towards the formation of the ester. The product is then purified through distillation to obtain high-purity this compound)-lactate.
化学反応の分析
Types of Reactions
Methyl (2S)-lactate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound)-lactate can be hydrolyzed back to lactic acid and methanol.
Reduction: It can be reduced to 2-hydroxypropanoic acid using reducing agents like lithium aluminum hydride.
Oxidation: this compound)-lactate can be oxidized to pyruvic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous solution.
Major Products
Hydrolysis: Lactic acid and methanol.
Reduction: 2-hydroxypropanoic acid.
Oxidation: Pyruvic acid.
科学的研究の応用
Methyl (2S)-lactate has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in studies involving metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a biodegradable solvent.
Industry: Utilized in the production of biodegradable plastics and as a green solvent in various industrial processes.
作用機序
The mechanism of action of methyl (2S)-lactate involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to lactic acid, which enters the tricarboxylic acid cycle (Krebs cycle) and contributes to cellular respiration. It can also act as a substrate for enzymes involved in ester hydrolysis and oxidation-reduction reactions.
類似化合物との比較
Methyl (2S)-lactate can be compared with other similar compounds such as ethyl lactate and propyl lactate. While all these compounds are esters of lactic acid, they differ in their alkyl groups. This compound)-lactate has a methyl group, ethyl lactate has an ethyl group, and propyl lactate has a propyl group. These differences affect their physical properties, such as boiling points and solubility, as well as their reactivity in chemical reactions.
Similar Compounds
Ethyl lactate: Ethyl (2S)-2-hydroxypropanoate.
Propyl lactate: Propyl (2S)-2-hydroxypropanoate.
This compound)-lactate is unique due to its specific applications in green chemistry and its role as a biodegradable solvent, making it a valuable compound in both research and industrial contexts.
特性
IUPAC Name |
methyl 4-(3-ethoxyphenoxy)pyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.ClH/c1-3-18-10-5-4-6-11(7-10)19-12-8-13(15-9-12)14(16)17-2;/h4-7,12-13,15H,3,8-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNFNSMPDZPULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OC2CC(NC2)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
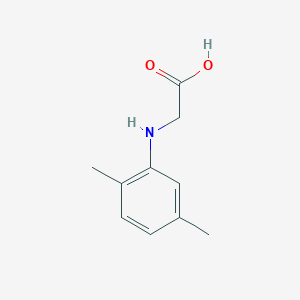
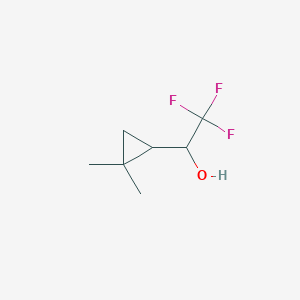
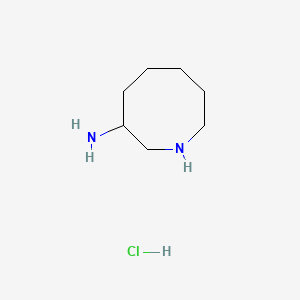
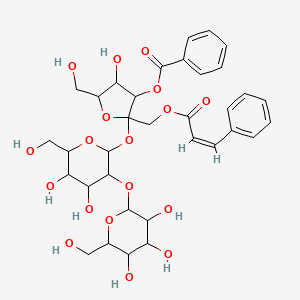
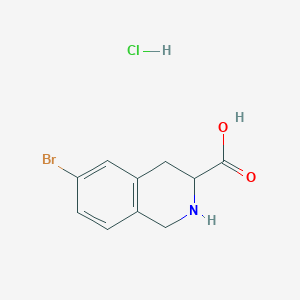
![4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid](/img/structure/B15127482.png)
![rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride](/img/structure/B15127487.png)
![Ethyl 5-hydroxy-8-nitro-5-(trifluoromethyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B15127491.png)
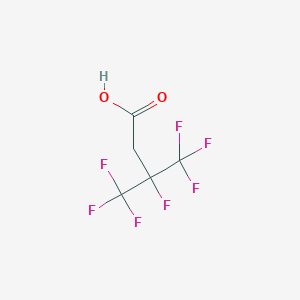
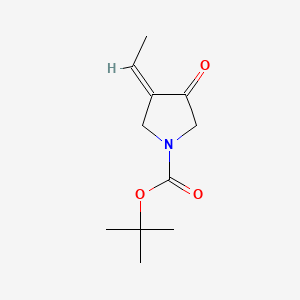
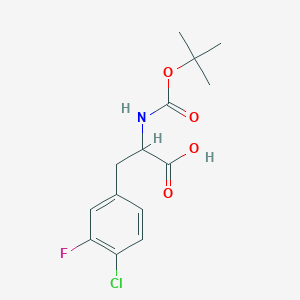
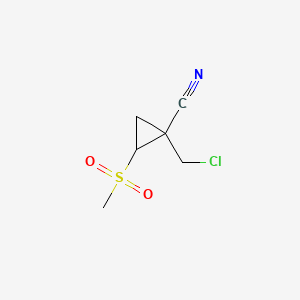
![1-[1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]propan-2-yl]-3-phenylurea](/img/structure/B15127532.png)
